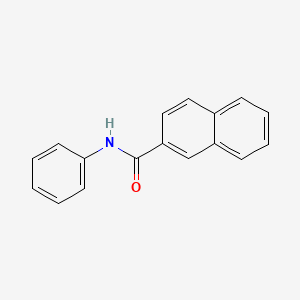

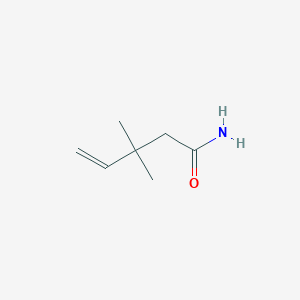

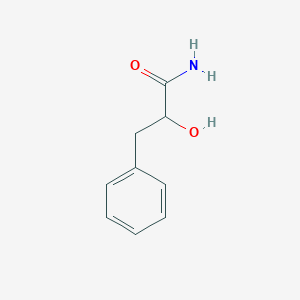

![molecular formula C10H14O B3386173 Spiro[4.5]dec-2-en-1-one CAS No. 70640-06-1](/img/structure/B3386173.png)

Spiro[4.5]dec-2-en-1-one

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Enantioselective Synthesis : Spiro[4.5]dec-2-en-1-one derivatives have been synthesized enantioselectively. The process involves asymmetric allylation of enamines and ketal derivatives formed from keto-esters, followed by a carbanionic cyclization process (Chitkul et al., 1994).

Synthesis of Spiro Carboxylic Acids : Research has been conducted on the synthesis of spiro[4.5]decane carboxylic acids and their evaluation for anticonvulsant activity. These compounds have been synthesized to evaluate the role of the carboxylic acid group in valproic acid (Scott et al., 1985).

Radical Spirocyclization : Samarium(II)-mediated spirocyclization onto an aromatic ring has been achieved, leading to the synthesis of various spiro compounds including spiro[4.5] systems (Ohno et al., 2003).

Nazarov Cyclization : Spiro[4.5]decane and spiro[4.4]nonane ring systems were synthesized using Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives (Kuroda et al., 2000).

Biological and Medicinal Applications

Sesquiterpenoids Synthesis : Spiro[4.5]decane framework is used in the synthesis of various sesquiterpenoids, demonstrating its significance in the field of natural product synthesis (Athe et al., 2019).

Anti-Breast Cancer Compounds : Spiro[pyrrolidine-3, 3´-oxindole] motifs, which involve a spiro[4.5] framework, have shown significant inhibitory activity against breast cancer cells, highlighting the potential of spiro compounds in cancer therapy (Hati et al., 2016).

- **: The strained spirocyclic alkene, spiro[2.3]hex-1-ene, has been used for accelerated photoclick chemistry in bioorthogonal reactions. This showcases the utility of spiro compounds in studying fast biological processes (Yu & Lin, 2014).

Energy Harvesting and Spirometry

- Human Exhaled Air Energy Harvesting : Research has been conducted on harvesting energy from human exhalation using spirometers. This involves using piezoelectric materials like PVDF film, demonstrating an innovative application of spiro[4.5]dec-2-en-1-one in medical equipment (Mhetre & Abhyankar, 2017).

Chemical Synthesis and Material Science

Synthesis of Spiro Compounds for Drug Research : Due to their unique three-dimensional geometry, spiro compounds like spiro[4.5]dec-2-en-1-one are extensively used in drug research and synthesis of complex molecular structures (Steemers et al., 2017).

Cycloaddition Reactions for Biofunctional Molecules : The formal (4+1) cycloaddition and enantioselective Michael-Henry cascade reactions have been used to synthesize spiro[4,5]decanes and spirooxindole polycycles. These molecules are important in the realm of biofunctional molecules (Huang et al., 2017).

properties

IUPAC Name |

spiro[4.5]dec-2-en-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-5-4-8-10(9)6-2-1-3-7-10/h4-5H,1-3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLGGVUBCFFSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502058 | |

| Record name | Spiro[4.5]dec-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[4.5]dec-2-en-1-one | |

CAS RN |

70640-06-1 | |

| Record name | Spiro[4.5]dec-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

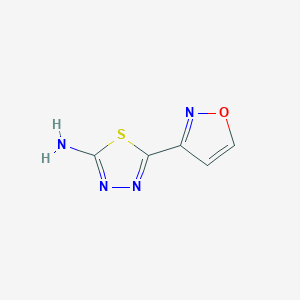

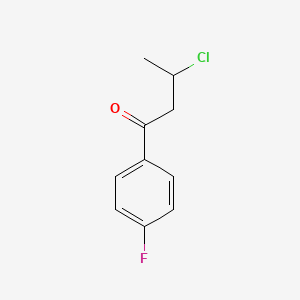

![1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3386156.png)

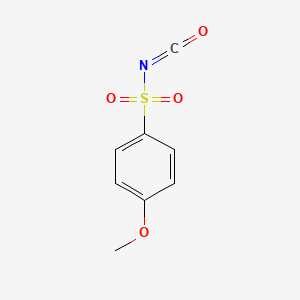

![Tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3386192.png)